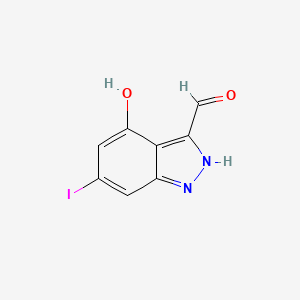4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde
CAS No.: 887570-50-5
Cat. No.: VC8308542
Molecular Formula: C8H5IN2O2
Molecular Weight: 288.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887570-50-5 |
|---|---|
| Molecular Formula | C8H5IN2O2 |
| Molecular Weight | 288.04 g/mol |
| IUPAC Name | 4-hydroxy-6-iodo-2H-indazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H5IN2O2/c9-4-1-5-8(7(13)2-4)6(3-12)11-10-5/h1-3,13H,(H,10,11) |
| Standard InChI Key | YLGRLJWHIZFMRO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C(NN=C21)C=O)O)I |
| Canonical SMILES | C1=C(C=C(C2=C(NN=C21)C=O)O)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde consists of a bicyclic indazole system (a benzene ring fused to a pyrazole ring). Key substituents include:
-
A hydroxy group (-OH) at position 4, contributing to hydrogen-bonding interactions.
-
An iodine atom at position 6, enhancing electrophilic reactivity and molecular weight.
-
A carbaldehyde group (-CHO) at position 3, enabling nucleophilic addition reactions.
This substitution pattern distinguishes it from related indazole derivatives, such as 4-Iodo-1H-indazole-3-carbaldehyde (CAS 885518-72-9), which lacks the hydroxy group and features iodine at position 4 . The iodine atom’s position significantly influences electronic effects, with para-substituted iodides often exhibiting distinct reactivity compared to meta-substituted analogs.
Physicochemical Data
While experimental data for this compound remain limited, available parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 288.04 g/mol | |
| Appearance | Liquid | |
| Assay Purity | 98–99% | |
| Storage Conditions | Dry, cool, ventilated environment |
Notably, melting point, boiling point, and solubility data are absent in published literature, highlighting gaps in characterization . Comparative analysis with structurally similar compounds, such as 4-Chloro-3-iodo-1H-indazol-6-ol (CAS 887569-84-8), suggests a density range of 2.0–2.2 g/cm³ and a boiling point exceeding 400°C, though these values remain speculative without direct measurements .
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde likely follows methodologies developed for analogous indazole derivatives. A common strategy involves:
-
Cyclization of Hydrazine Derivatives: Reaction of substituted benzaldehyde precursors with hydrazine hydrate under acidic conditions to form the indazole core . For example, 2-fluorobenzaldehyde derivatives can cyclize with hydrazine to yield 1H-indazole intermediates.
-
Halogenation: Introduction of iodine via electrophilic substitution or metal-halogen exchange reactions. Position-selective iodination often requires directing groups, such as hydroxy or methoxy substituents .
-
Oxidation: Conversion of a hydroxymethyl group (-CHOH) to a carbaldehyde (-CHO) using oxidizing agents like pyridinium chlorochromate (PCC) .
A hypothetical synthesis pathway is illustrated below:
Spectroscopic Characterization
While specific spectral data for 4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde are unavailable, studies on related compounds provide insights:
-
Infrared (IR) Spectroscopy: Expected peaks include at 3200–3600 cm, at 1680–1750 cm, and at 500–600 cm .
-
Nuclear Magnetic Resonance (NMR):
-
High-Resolution Mass Spectrometry (HRMS): A calculated exact mass of 287.94 (for ) would confirm molecular composition .
Applications in Research and Industry
Pharmaceutical Intermediate
4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde’s carbaldehyde group makes it a versatile building block for:
-
Schiff Base Formation: Reaction with primary amines to generate imines, which are precursors to heterocyclic drugs .
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings using palladium catalysts to introduce aryl or heteroaryl groups at the iodine position.
Kinase Inhibition
Indazole derivatives are prominent in kinase inhibitor development due to their ability to mimic ATP’s purine motif. While direct studies on this compound are lacking, structural analogs like 4-Chloro-3-iodo-1H-indazol-6-ol exhibit potent inhibition of tyrosine kinases involved in cancer progression. The iodine atom’s size and electronegativity may enhance target binding affinity compared to smaller halogens.
Material Science
The compound’s aromaticity and halogen content suggest potential in:
-
Organic Semiconductors: As a dopant to modify electron transport properties.
-
Coordination Polymers: Serving as a ligand for transition metals via its aldehyde and hydroxy groups .
Challenges and Future Directions
Current limitations include sparse physicochemical data and unverified biological activity. Future research should prioritize:
-
Comprehensive Characterization: Determination of melting point, solubility, and stability under varying conditions.
-
Biological Screening: Evaluation of anticancer, antimicrobial, and kinase inhibitory activity in vitro.
-
Synthetic Optimization: Development of regioselective iodination protocols to improve yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume